molecular formula C22H18N4O4 B2872701 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide CAS No. 1705864-52-3

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide

Cat. No.: B2872701
CAS No.: 1705864-52-3
M. Wt: 402.41
InChI Key: ZDKWMJSERPWBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes looking at the reagents it reacts with, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Analgesic Activity

A study by Saad, Osman, and Moustafa (2011) focused on the synthesis of compounds including pyrazoles and triazoles, with one compound similar in structure to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide. These compounds were evaluated for their analgesic activity, highlighting the potential medicinal applications of such chemical structures (Saad, Osman, & Moustafa, 2011).

Antioxidants in Lubricating Grease

Hussein, Ismail, and El-Adly (2016) synthesized and characterized derivatives of 4-hydroxyquinolinone, a chemical class related to the compound . They investigated these derivatives for their efficiency as antioxidants in lubricating greases. This study highlights the potential application of such compounds in industrial settings (Hussein, Ismail, & El-Adly, 2016).

Heterocyclic Derivatives Based on Benzoquinone

Sayapin et al. (2009) explored the synthesis and structure of heterocyclic derivatives based on 4,6-di(tert-butyl)-3-hydroxy-1,2-benzoquinone, producing compounds structurally similar to this compound. These compounds' structural and energy characteristics were analyzed, contributing to the field of organic chemistry and material science (Sayapin et al., 2009).

Anticancer Activity

Gaber et al. (2021) synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, akin to the compound , and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This research provides insights into the potential therapeutic applications of such compounds in oncology (Gaber et al., 2021).

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would be studied. This involves understanding how the compound interacts with its target to exert its effect .

Safety and Hazards

The compound’s safety data sheet (SDS) would provide information on its hazards, handling procedures, and first aid measures .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in industry, medicine, or research .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-21-9-17(16-5-1-2-6-18(16)25-21)22(28)24-14-10-23-26(11-14)12-15-13-29-19-7-3-4-8-20(19)30-15/h1-11,15H,12-13H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKWMJSERPWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.